Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

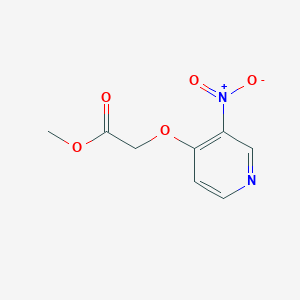

“Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate” is a chemical compound with the CAS Number: 103324-26-1 . It has a molecular weight of 196.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate” can be represented by the formula C10H12O4 . The InChI key for this compound is JJJSFAGPWHEUBT-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate” are not available, it’s worth noting that similar compounds are often involved in various organic reactions, including phase transfer catalysis reactions .Physical And Chemical Properties Analysis

“Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate” is a liquid at room temperature . It has a molecular weight of 196.2 . The InChI key for this compound is JJJSFAGPWHEUBT-UHFFFAOYSA-N .Scientific Research Applications

Medicine: Therapeutic Potential

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate has been explored for its potential therapeutic applications. Its structural similarity to natural compounds with known medicinal properties suggests it could be useful in drug synthesis and design . Research is ongoing to determine its efficacy and safety for pharmaceutical use.

Agriculture: Plant Protection

In agriculture, this compound could be utilized in the synthesis of new pesticides or herbicides. Its chemical properties might allow it to interact with specific plant receptors or pests, providing a targeted approach to crop protection.

Cosmetic Industry: Fragrance and Skincare

The compound’s aromatic structure indicates that it could be used in the cosmetic industry as a fragrance component. Additionally, its potential antioxidant properties might make it suitable for skincare products, helping to protect the skin from oxidative stress .

Environmental Science: Pollution Mitigation

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate may play a role in environmental science, particularly in the development of methods for pollution mitigation. Its ability to interact with various organic compounds could be harnessed to break down pollutants or as part of biosensors to detect environmental contaminants .

Food Industry: Flavoring Agent

While direct applications in the food industry are not well-documented, compounds with methoxyphenyl groups are often associated with flavoring properties. This compound could potentially be used as a flavor enhancer or modifier after thorough safety evaluations .

Materials Science: Synthesis of Novel Materials

In materials science, Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate could contribute to the synthesis of novel materials, such as polymers or coatings with specific desired properties like increased durability or chemical resistance .

Pharmaceutical Research: Drug Development

This compound’s potential antioxidant activity makes it a candidate for inclusion in pharmaceutical research, particularly in the search for new drugs that can mitigate oxidative stress-related diseases .

Industrial Uses: Chemical Intermediate

Finally, Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate may serve as a chemical intermediate in various industrial processes. Its reactivity could be useful in creating more complex chemical entities required in different manufacturing sectors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(2-hydroxy-3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(10(8)12)6-9(11)14-2/h3-5,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHCVEHELLABCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)